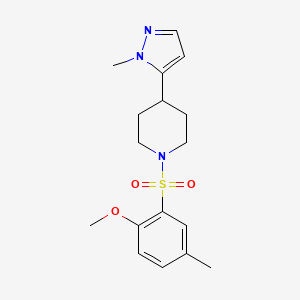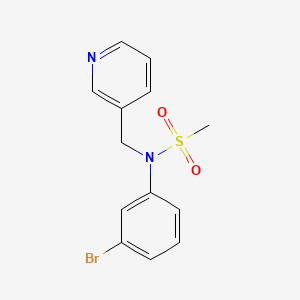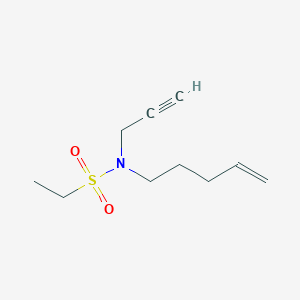
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea involves its interaction with the dopamine D3 receptor. It acts as a partial agonist, which means it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. This leads to a decrease in dopamine release, which can be beneficial in neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has various biochemical and physiological effects. It has been found to decrease drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia, indicating its potential as a treatment for this disorder. Additionally, it has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs used in the treatment of these disorders.
実験室実験の利点と制限
One of the advantages of using 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the study of this receptor and its involvement in various neurological disorders. Additionally, it has a low potential for abuse and addiction, making it a safer alternative to other drugs used in these studies. However, one of the limitations is its relatively new discovery, which means there is still much to learn about its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea. One direction is to further investigate its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and receptors, which may provide insights into its potential therapeutic applications for other neurological disorders. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been reported through various methods. One of the most common methods involves the reaction of cyclobutylmethylamine with 1-(prop-2-enyl)piperidine-4-carboxaldehyde in the presence of an acid catalyst, followed by the addition of isopropylamine and phosgene. The product is then purified through recrystallization.
科学的研究の応用
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been studied for its potential pharmacological properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has potential as a therapeutic agent for these disorders.
特性
IUPAC Name |
1-(cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-4-10-19-11-8-16(9-12-19)18-17(21)20(14(2)3)13-15-6-5-7-15/h4,14-16H,1,5-13H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHQTQIXHEQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NC2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

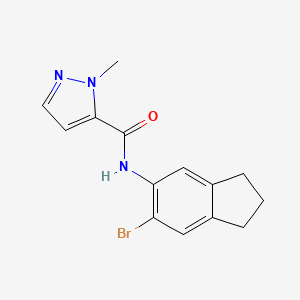
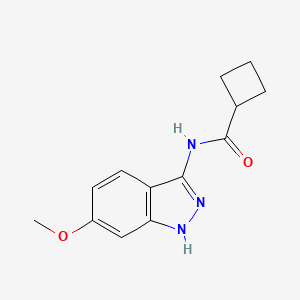
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)

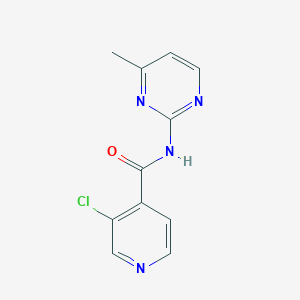
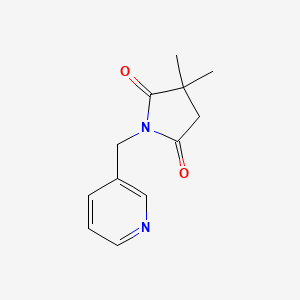
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
